1-(4-Chloro-3-fluorophenyl)cyclobutanemethanamine
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Overview
Description
1-(4-Chloro-3-fluorophenyl)cyclobutanemethanamine is an organic compound that belongs to the class of cyclobutanes It features a cyclobutane ring substituted with a 4-chloro-3-fluorophenyl group and a methanamine group
Preparation Methods
The synthesis of 1-(4-Chloro-3-fluorophenyl)cyclobutanemethanamine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-chloro-3-fluorobenzyl chloride with cyclobutanone in the presence of a base can yield the desired compound. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
1-(4-Chloro-3-fluorophenyl)cyclobutanemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-(4-Chloro-3-fluorophenyl)cyclobutanemethanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions, especially those involving amine-containing compounds.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-fluorophenyl)cyclobutanemethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-(4-Chloro-3-fluorophenyl)cyclobutanemethanamine can be compared with similar compounds such as:
3-Chloro-4-fluorophenylboronic acid: This compound shares the chloro and fluoro substituents but differs in its boronic acid group, which imparts different reactivity and applications.
4-Chloro-4-fluorobutyrophenone: This compound has a similar phenyl ring with chloro and fluoro substituents but features a butyrophenone group, leading to different chemical properties and uses.
3-(3-chloro-4-fluorophenyl)cyclobutan-1-amine:
Properties
Molecular Formula |
C11H13ClFN |
---|---|
Molecular Weight |
213.68 g/mol |
IUPAC Name |
[1-(4-chloro-3-fluorophenyl)cyclobutyl]methanamine |
InChI |
InChI=1S/C11H13ClFN/c12-9-3-2-8(6-10(9)13)11(7-14)4-1-5-11/h2-3,6H,1,4-5,7,14H2 |
InChI Key |
LNIMLUCTRFUEDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CN)C2=CC(=C(C=C2)Cl)F |
Origin of Product |
United States |
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